

NVP-BSK805: A Technical Guide for Polycythemia Vera Research

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Compound of Interest				
Compound Name:	NVP-BSK805			
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **NVP-BSK805**, a potent and selective JAK2 inhibitor, for its application in Polycythemia Vera (PV) research. This document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes critical pathways and workflows.

Core Concepts: Mechanism of Action

NVP-BSK805 is a substituted quinoxaline that functions as an ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2] The JAK2 enzyme is a critical component of the signaling pathway for various cytokines and growth factors, including erythropoietin. A specific mutation in the JAK2 gene, JAK2 V617F, is a key driver in the majority of Polycythemia Vera cases, leading to constitutive activation of the kinase and subsequent downstream signaling.[1][3] This uncontrolled signaling results in the overproduction of red blood cells, a hallmark of PV.

NVP-BSK805 selectively binds to the ATP-binding site of the JAK2 kinase domain, preventing the phosphorylation and activation of downstream signaling proteins, most notably STAT5 (Signal Transducer and Activator of Transcription 5).[1][4] The inhibition of STAT5 phosphorylation blocks its dimerization and translocation to the nucleus, where it would otherwise activate the transcription of genes involved in cell proliferation and survival.[3] Consequently, **NVP-BSK805** suppresses the proliferation of JAK2 V617F-bearing cells and induces apoptosis.[1][3]



Quantitative Data Summary

The following tables summarize the key quantitative data for **NVP-BSK805** from preclinical studies.

Table 1: In Vitro Inhibitory Activity of NVP-BSK805

Target	Assay Type	IC50 (nM)	Reference
JAK2 JH1 (catalytic domain)	Kinase Assay	0.48	[2][5]
Full-length wild-type JAK2	Kinase Assay	0.58 ± 0.03	[5]
Full-length JAK2 V617F	Kinase Assay	0.56 ± 0.04	[5]
JAK1 JH1	Kinase Assay	31.63	[2][5]
JAK3 JH1	Kinase Assay	18.68	[2][5]
TYK2 JH1	Kinase Assay	10.76	[2][5]

Table 2: Cellular Activity of NVP-BSK805



Cell Line	Genetic Backgroun d	Assay	GI50 (nM)	Effect	Reference
JAK2 V617F- bearing AML cell lines	JAK2 V617F	Growth Inhibition	< 100	Suppression of cell proliferation	[5]
SET-2	JAK2 V617F	Growth Inhibition	51	Inhibition of proliferation	[6]
UKE-1	JAK2 V617F	Growth Inhibition	-	Inhibition of proliferation	[6]
CHRF-288- 11	JAK2 mutant (kinase domain)	Growth Inhibition	-	Most sensitive to inhibition	[6]
K-562	BCR-ABL	Growth Inhibition	1500	-	[7]
СМК	JAK3 A572V	Growth Inhibition	~2000	-	[7]
SET-2	JAK2 V617F	Apoptosis Induction	150 and 1000	Concentratio n- and time- dependent induction of apoptosis	[7][8]

Table 3: In Vivo Efficacy of NVP-BSK805



Animal Model	Treatment	Key Findings	Reference
Ba/F3 JAK2 V617F cell-driven mouse model	150 mg/kg, p.o.	Blocked STAT5 phosphorylation, suppressed splenomegaly and leukemic cell spreading	[4][5]
rhEpo-mediated polycythemia in BALB/c mice	50, 75, and 100 mg/kg, p.o.	Suppressed polycythemia and splenomegaly	[5]
rhEpo-induced polycythemia in mice and rats	-	Potently suppressed polycythemia and extramedullary erythropoiesis	[1]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

Kinase Inhibition Assay (Radiometric Filter Binding)

Objective: To determine the half-maximal inhibitory concentration (IC50) of **NVP-BSK805** against JAK family kinases.

Methodology:

- Full-length JAK2 wild-type and JAK2 V617F enzymes are used.
- The kinase reactions are performed in a buffer containing ATP and a substrate peptide.
- NVP-BSK805 is added in a range of concentrations.
- The reaction is initiated by the addition of the enzyme.
- After incubation, the reaction is stopped, and the mixture is transferred to a filter plate to capture the phosphorylated substrate.



- The amount of incorporated radiolabeled phosphate is quantified using a scintillation counter.
- IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (WST-1)

Objective: To assess the anti-proliferative activity of NVP-BSK805 on cancer cell lines.

Methodology:

- Cells (e.g., SET-2, MB-02, MUTZ-8) are seeded in 96-well plates.
- Cells are incubated for 72 to 96 hours with an 8-point concentration range of NVP-BSK805.
- The WST-1 reagent is added to each well and incubated for a specified time.
- The absorbance is measured at a specific wavelength to determine the amount of formazan dye produced, which is proportional to the number of viable cells.
- The half-maximal growth-inhibitory concentration (GI50) is calculated relative to vehicletreated control cells.[3]

Western Blotting for Phospho-STAT5

Objective: To determine the effect of **NVP-BSK805** on the phosphorylation of STAT5.

Methodology:

- Cells (e.g., SET-2, MB-02) are treated with increasing concentrations of NVP-BSK805 for a specified duration (e.g., 30 minutes to 1 hour).[8]
- Cells are lysed, and protein concentrations are determined.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5.



- After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Efficacy in a Ba/F3 JAK2 V617F Mouse Model

Objective: To evaluate the in vivo efficacy of **NVP-BSK805** in a mouse model of JAK2 V617F-driven disease.

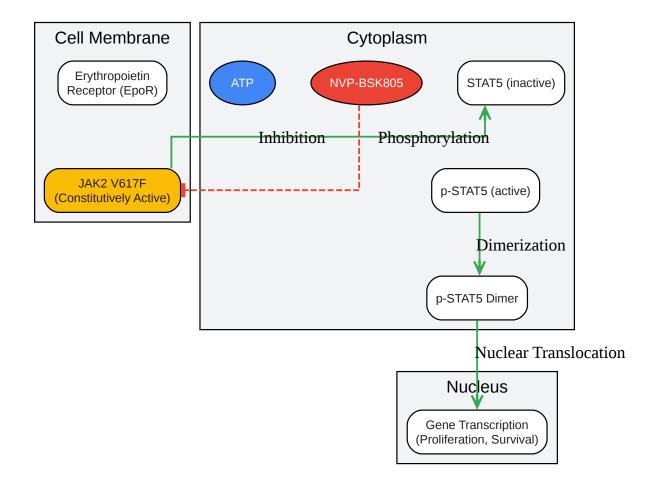
Methodology:

- SCID beige mice are inoculated with Ba/F3 cells engineered to express JAK2 V617F and luciferase.
- Once the disease is established, mice are treated orally with NVP-BSK805 (e.g., 150 mg/kg)
 or vehicle.[4]
- Disease progression is monitored by bioluminescence imaging to track leukemic cell spreading.
- At the end of the study, mice are euthanized, and spleens are harvested and weighed to assess splenomegaly.
- Spleen tissues can be further analyzed by Western blotting or immunohistochemistry for p-STAT5 levels.[4]

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key concepts and processes related to **NVP-BSK805** research.

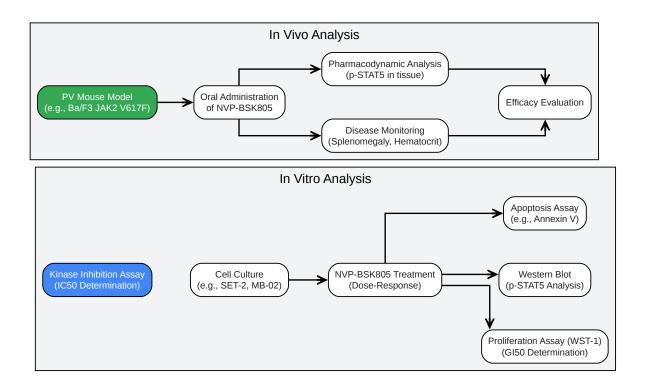




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Caption: NVP-BSK805 inhibits the constitutively active JAK2 V617F kinase.

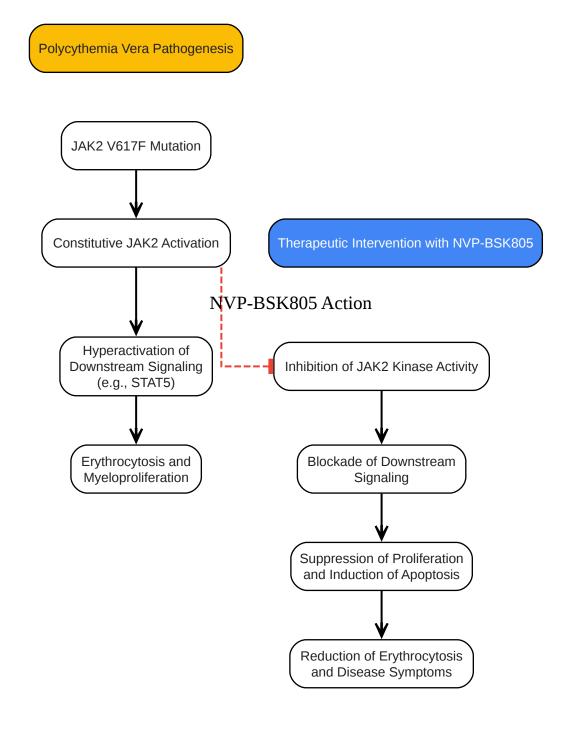




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Caption: Preclinical research workflow for evaluating NVP-BSK805.





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Caption: Logical relationship of PV pathogenesis and NVP-BSK805 intervention.

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